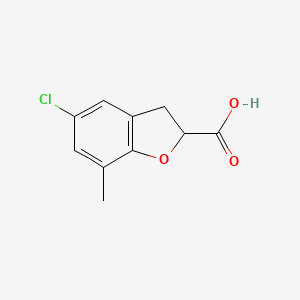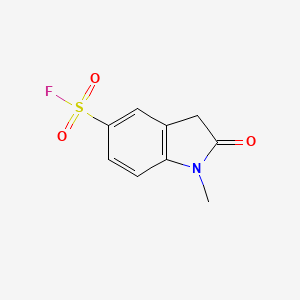
1,3-Dioxoisoindoline-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dioxoisoindoline-2-carbaldehyde is a heterocyclic compound characterized by an isoindoline nucleus with carbonyl groups at positions 1 and 3.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dioxoisoindoline-2-carbaldehyde can be synthesized through various methods. One common approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . Another method includes the reaction between phthalic anhydride and an appropriate aldehyde under specific conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dioxoisoindoline-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
1,3-Dioxoisoindoline-2-carbaldehyde has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1,3-Dioxoisoindoline-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-isoindoline-1,3-dione: Shares a similar isoindoline nucleus but lacks the aldehyde group at position 2.
Phthalimide: Another related compound with similar structural features but different reactivity and applications.
Uniqueness
Its ability to undergo various chemical reactions and form stable complexes makes it a valuable compound in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C9H5NO3 |
|---|---|
Poids moléculaire |
175.14 g/mol |
Nom IUPAC |
1,3-dioxoisoindole-2-carbaldehyde |
InChI |
InChI=1S/C9H5NO3/c11-5-10-8(12)6-3-1-2-4-7(6)9(10)13/h1-5H |
Clé InChI |
XRTZNLOSPLAZGE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


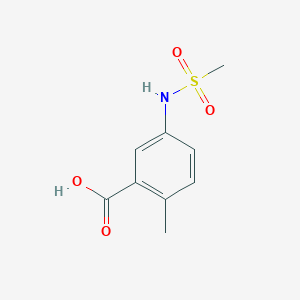
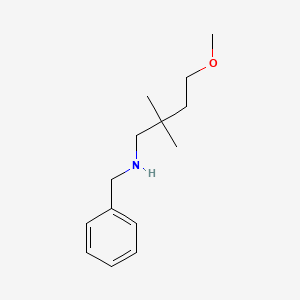
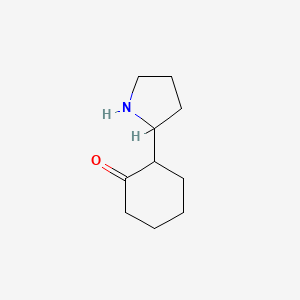


![4-[(3,5-Dichloropyridin-2-YL)oxy]aniline](/img/structure/B13165955.png)
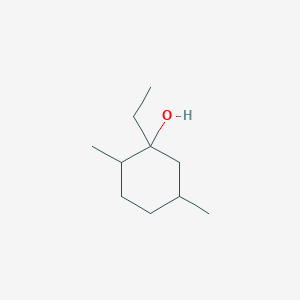
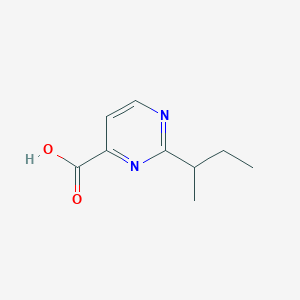
![2-[(1-Ethyl-5-methoxy-1H-indol-3-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13165973.png)

